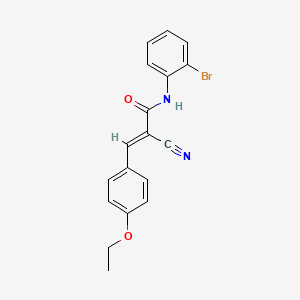
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide, commonly referred to as 2-Br-AIPP, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.
Scientific Research Applications
2-Br-AIPP has been found to be a useful tool in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv1.3, which is expressed in immune cells and neurons. This inhibition can lead to a decrease in the activity of immune cells and can also affect the excitability of neurons.
Mechanism of Action
The mechanism of action of 2-Br-AIPP involves its binding to the pore region of the Kv1.3 channel, which results in the inhibition of channel activity. This inhibition leads to a decrease in the activity of immune cells and can also affect the excitability of neurons.
Biochemical and Physiological Effects:
The inhibition of Kv1.3 activity by 2-Br-AIPP has been shown to have a number of biochemical and physiological effects. In immune cells, this inhibition can lead to a decrease in the production of cytokines, which are important signaling molecules involved in the immune response. In neurons, the inhibition of Kv1.3 activity can lead to changes in membrane potential and can affect the firing of action potentials.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Br-AIPP in lab experiments is its selectivity for the Kv1.3 channel, which allows for the specific targeting of this channel without affecting other ion channels. However, one limitation of using 2-Br-AIPP is its relatively low potency, which can make it difficult to achieve complete inhibition of Kv1.3 activity.
Future Directions
There are several potential future directions for research involving 2-Br-AIPP. One area of interest is the development of more potent analogs of 2-Br-AIPP that can achieve more complete inhibition of Kv1.3 activity. Another area of interest is the potential use of 2-Br-AIPP in the treatment of autoimmune diseases, such as multiple sclerosis, which are characterized by an overactive immune response. Additionally, further research is needed to fully understand the effects of 2-Br-AIPP on neuronal excitability and to explore its potential use in the treatment of neurological disorders.
Synthesis Methods
2-Br-AIPP can be synthesized using a multi-step process involving the reaction of 2-bromobenzaldehyde with malononitrile, followed by the reaction of the resulting compound with 4-ethoxybenzaldehyde. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine to yield 2-Br-AIPP.
properties
IUPAC Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-15-9-7-13(8-10-15)11-14(12-20)18(22)21-17-6-4-3-5-16(17)19/h3-11H,2H2,1H3,(H,21,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXHJAAILMFTSK-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromophenyl)-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


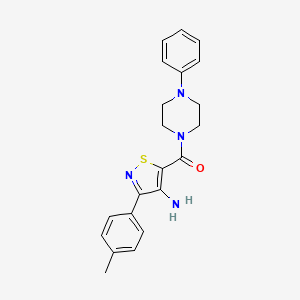


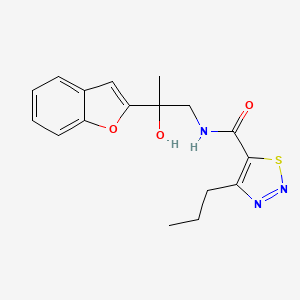
![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2865525.png)

![3-methoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B2865528.png)
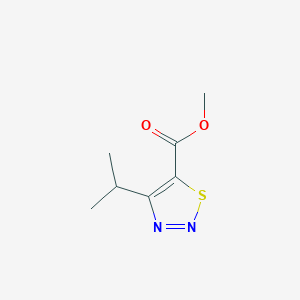
![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2865536.png)
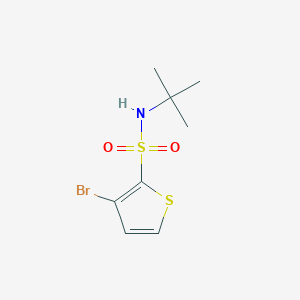
![N-[4-(2,6-Dioxo-1,3-diazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2865538.png)
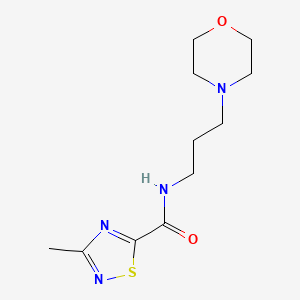
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2865540.png)